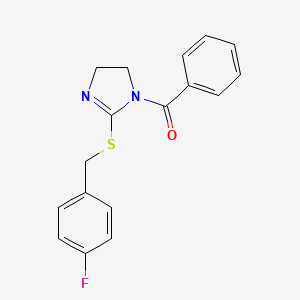

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, which are a common method for constructing complex molecules from simpler ones. A typical approach involves the use of carbodiimide condensation to promote the formation of amide bonds, a method demonstrated in the synthesis of various acetamide derivatives (Yu et al., 2014). Such methodologies are adaptable for the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide by altering reactants to suit the target molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is often confirmed using techniques such as IR, 1H NMR, and X-ray crystallography. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, for example, was confirmed by single-crystal X-ray diffraction, indicating the utility of these techniques in elucidating structural details (Yu et al., 2014).

Chemical Reactions and Properties

Compounds with structures similar to the target molecule often exhibit a range of chemical reactions, including the potential for further functionalization through reactions at available reactive sites. For instance, thiadiazole and indole derivatives have been synthesized through reactions involving benzothiazole and ethyl bromocyanoacetate, demonstrating the versatility of these frameworks in chemical synthesis (Nassiri & Milani, 2020).

Applications De Recherche Scientifique

Synthesis and Molecular Docking Analysis

The synthesis of indole acetamide derivatives involves stirring specific compound mixtures in dry dichloromethane (DCM), followed by the addition of lutidine and N,N,N′,N′-O-(Benzotriazole-1-yl)-tetramethyluronium tetrafluoroborate (TBTU) under cooled conditions. These compounds are characterized by spectroscopic analyses (MS, FT-IR, 1H NMR, 13C NMR, UV–visible, and elemental analyses). Their three-dimensional structures are determined using single-crystal X-ray diffraction studies, with geometry optimization done using density functional theory calculations. The anti-inflammatory and anticancer activities of these compounds are confirmed through in silico modeling studies targeting specific protein domains and receptors. Additionally, the stability and intermolecular interactions within the crystal are investigated through Hirshfeld surface analysis and energy frameworks. These studies demonstrate the potential of indole acetamide derivatives in the development of new therapeutic agents with anti-inflammatory and anticancer properties (Al-Ostoot et al., 2020).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities using various models in mice. The evaluation includes maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model. The studies highlight the significant anticonvulsant activity of these compounds, pointing towards their potential as effective anticonvulsant compounds. In silico studies, including molecular docking, have been carried out to establish the molecular interaction of these compounds with Na+ channel and GABAA receptors, providing insights into their mechanism of action (Nath et al., 2021).

Propriétés

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJGHVGFAYNCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)